molecular formula C23H23N3O2S B11219708 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Katalognummer: B11219708
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: FTKXVRWNVCGELS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydropyridine ring with a quinazolinone core, making it a subject of study for its potential biological and chemical properties.

Eigenschaften

Molekularformel

C23H23N3O2S

Molekulargewicht

405.5 g/mol

IUPAC-Name

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29)

InChI-Schlüssel

FTKXVRWNVCGELS-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Carboxylic Acid Activation

The quinazolinone intermediate is first brominated at C-7 using N-bromosuccinimide (NBS) in acetic acid. Subsequent Suzuki-Miyaura coupling with 4-phenyl-1,2,3,6-tetrahydropyridine-1-boronic acid installs the dihydropyridine moiety.

Carbonyl Linkage Formation

The boronic acid-coupled product is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) . This acid is then converted to an acyl chloride with thionyl chloride (SOCl₂) and coupled to the dihydropyridine’s secondary amine via Schotten-Baumann conditions (aqueous NaOH, 0–5°C).

Reaction summary :

StepReagents/ConditionsYield (%)
BrominationNBS, CH₃COOH, 50°C, 4h85
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DME, 80°C, 12h70
OxidationCrO₃/H₂SO₄, acetone, 0°C, 2h90
Acyl Chloride FormationSOCl₂, reflux, 3h95
Amide CouplingDihydropyridine amine, NaOH, 0°C, 1h65

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the propyl chain (δ 0.9–1.6 ppm), dihydropyridine protons (δ 5.2–6.0 ppm), and sulfanylidene carbon (δ 190–200 ppm).

  • HRMS : Molecular ion peak matching the exact mass (e.g., m/z 463.12 for C₂₄H₂₂N₄O₂S) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanyliden-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und sie in einen Alkohol umwandeln.

    Substitution: Die Phenyl- und Pyridinringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

    Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

    Oxidation: Sulfoxide oder Sulfone.

    Reduktion: Alkohole.

    Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-(4-Phenyl-3,6-dihydro-2H-pyridin-1-carbonyl)-3-propyl-2-sulfanyliden-1H-chinazolin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Chinazolinon-Kern kann bestimmte Enzyme oder Rezeptoren hemmen, während der Pyridin-Rest die Bindungsaffinität und -spezifität erhöhen kann. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung ab und erfordern weitere Forschung.

Wirkmechanismus

The mechanism of action of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to affect signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Chinazolinon-Derivate: Diese Verbindungen teilen sich den Chinazolinon-Kern und sind für ihre biologische Aktivität bekannt.

    Pyridin-Derivate: Verbindungen mit einem Pyridin-Rest werden umfassend auf ihre pharmakologischen Eigenschaften untersucht.

Einzigartigkeit

Die Einzigartigkeit von 7-(4-Phenyl-3,6-dihydro-2H-pyridin-1-carbonyl)-3-propyl-2-sulfanyliden-1H-chinazolin-4-on liegt in der Kombination aus Chinazolinon- und Pyridin-Resten sowie den spezifischen funktionellen Gruppen. Diese Kombination kann zu einzigartigen biologischen und chemischen Eigenschaften führen, was sie zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Biologische Aktivität

The compound 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazoline family, known for its diverse biological activities. This article reviews the available literature on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H23N3O2S\text{C}_{22}\text{H}_{23}\text{N}_3\text{O}_2\text{S}

This structure features a quinazolinone core, which is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance, a study on related compounds indicated that they exhibit potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in multidrug resistance in cancer cells . The compound's structural similarity to gefitinib, a known anticancer agent, suggests it may also inhibit these transporters, enhancing the efficacy of chemotherapeutic agents.

The mechanisms through which quinazoline derivatives exert their biological effects include:

  • Inhibition of ABC Transporters : The compound may act as a competitive substrate for BCRP and P-gp, thereby increasing the intracellular accumulation of anticancer drugs .
  • Cell Cycle Arrest : Quinazoline derivatives have been shown to induce cell cycle arrest in various cancer cell lines, suggesting potential as antimitotic agents .

Case Studies and Research Findings

StudyFindings
Wiese et al. (2023)Identified dual inhibitors of BCRP and P-gp among quinazoline derivatives. The lead compound showed significant inhibition of drug efflux mechanisms in resistant cancer cell lines .
Synthesis and Evaluation (2021)Investigated antioxidant properties alongside anticancer activity; compounds demonstrated metal-chelating abilities which may contribute to their therapeutic effects .
Antiproliferative Activity StudyAssessed various quinazolinones for antiproliferative effects on tumor cell lines; certain derivatives showed promising results in vivo against hepatocellular carcinoma .

Antioxidant Activity

Research indicates that the compound may possess antioxidant properties. Quinazolinone derivatives with specific substituents have shown enhanced antioxidant activity through various assays, suggesting potential applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one, and how can structural purity be validated?

  • Methodology : A two-step synthesis is typically employed:

Condensation : React 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride with a thioamide precursor under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

Cyclization : Introduce propyl groups via nucleophilic substitution using propyl bromide in the presence of a base like potassium carbonate.

  • Characterization : Validate purity via 1H/13C NMR (to confirm substituent positions and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Infrared (IR) spectroscopy can identify the sulfanylidene (C=S) stretch near 1150–1250 cm⁻¹ .

Q. How can researchers mitigate byproduct formation during the synthesis of this quinazolin-4-one derivative?

  • Key Strategies :

  • Use anhydrous solvents and rigorously exclude moisture to prevent hydrolysis of intermediates.
  • Optimize reaction stoichiometry (e.g., 1.2 equivalents of propyl bromide to ensure complete alkylation).
  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to isolate intermediates before side reactions occur .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of the 3,6-dihydro-2H-pyridine moiety in this compound?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic structure, focusing on the conjugation between the pyridine and quinazolinone rings.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attack .
    • Validation : Compare computational results with experimental X-ray crystallography data (if available) to assess conformational stability .

Q. How can researchers resolve contradictions in spectroscopic data for the sulfanylidene group?

  • Case Study : If NMR signals for the sulfanylidene group overlap with aromatic protons:

Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations.

Employ variable-temperature NMR to reduce signal broadening caused by tautomerism .

  • Alternative Methods : Raman spectroscopy provides complementary data to IR for sulfur-containing functional groups .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioactivity assays?

  • Stabilization Techniques :

  • Prepare lyophilized formulations to minimize hydrolysis.
  • Use DPPH radical scavenging assays to assess oxidative degradation risks.
  • Store solutions in amber vials at –20°C with desiccants to prevent photolytic and hydrolytic breakdown .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

Synthesize analogs with variations in the propyl chain (e.g., replacing with cyclopropyl or aryl groups) and sulfanylidene substituents (e.g., oxygen or selenium substitution).

Test bioactivity against target enzymes (e.g., dihydroorotate dehydrogenase (DHODH)) using enzyme inhibition assays with UV-Vis kinetic monitoring .

  • Data Analysis : Apply multivariate regression models to correlate substituent electronic parameters (Hammett constants) with activity trends .

Contradictions and Challenges

Q. Why do yields vary significantly across reported synthetic protocols for similar quinazolinone derivatives?

  • Critical Factors :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization but increase side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve efficiency but require rigorous purification to remove residues .
    • Recommendation : Report detailed reproducibility data , including batch-specific yields and impurity profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.